2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
The compound 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic chemical structure, known for its diverse applications in synthetic and medicinal chemistry. It has attracted significant interest due to its potential bioactivity and role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via a multi-step process. One common method involves the condensation of an aldehyde with a β-keto ester in the presence of ammonium acetate, followed by cyclization and subsequent functionalization steps. Reaction conditions typically include:
Solvent: ethanol or methanol
Catalyst: piperidine or sodium methoxide
Temperature: 60-80°C
Reaction time: 4-6 hours
Industrial Production Methods: Industrially, the synthesis might involve:
Batch reactors for controlled reaction conditions
Use of automated systems for precision and efficiency
Scale-up considerations for maximizing yield and purity
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions:
Oxidation: Can be oxidized using agents like potassium permanganate, producing sulfoxide or sulfone derivatives.
Reduction: Can be reduced using hydrogenation techniques, often resulting in reduced oxo groups.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or neutral pH, moderate temperature.
Reduction: Hydrogen, palladium on carbon (Pd/C); conditions: room temperature or slightly elevated, atmospheric pressure.
Substitution: Alkyl halides, acyl chlorides; conditions: presence of base like sodium hydride, solvent such as dimethylformamide (DMF).
Major Products:
Sulfoxides and sulfones from oxidation
Reduced derivatives with hydrogenation
Various substituted amines from nucleophilic substitution
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
As a building block in heterocyclic chemistry.
Biology:
Potential pharmacological activity, such as antimicrobial or antiviral properties.
Investigated for enzyme inhibition properties.
Medicine:
Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry:
Utilized in the production of dyes, pigments, and other specialty chemicals.
Potential application in agricultural chemicals.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on its application but often involves:
Binding to active sites or allosteric sites of enzymes, inhibiting their function.
Modulating receptor activity by mimicking or blocking natural ligands.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases
Receptors: G-protein coupled receptors (GPCRs), ion channels
Comparison with Similar Compounds
2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-amino-4-(methylsulfanyl)phenyl-6,7,8,9-tetrahydro-5H-chromeno[4,3-b]quinolin-5-one
Uniqueness:
The presence of the methylsulfanyl group at the 4-position of the phenyl ring provides distinct electronic and steric properties, affecting its reactivity and bioactivity.
The tetrahydro-4H-chromene scaffold is known for its biological relevance, making this compound particularly interesting in medicinal chemistry.
There you go! A deep dive into 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile without abbreviations or acronyms.
Properties
IUPAC Name |
2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-22-11-7-5-10(6-8-11)15-12(9-18)17(19)21-14-4-2-3-13(20)16(14)15/h5-8,15H,2-4,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUWWRMAWVFCNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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